2-(2-Tert-butylphenoxy)-n-(naphthalen-1-yl)pyridin-3-amine
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Overview
Description
3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis. This compound features a unique structure with an oxazolidinone ring substituted with ethyl, iodomethyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diol, followed by iodination to introduce the iodomethyl group. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically involve the same basic steps as laboratory synthesis but optimized for scale, including the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization and Ring-Opening: The oxazolidinone ring can participate in cyclization or ring-opening reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation could produce a corresponding carboxylic acid.
Scientific Research Applications
3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its antibiotic properties, particularly against resistant bacterial strains.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of functional proteins. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-(iodomethyl)oxolan-3-ylmethanol: Similar structure but with a different ring system.
2-Oxazolidone: The parent compound of oxazolidinones, used as a chiral auxiliary.
Linezolid: A well-known oxazolidinone antibiotic used to treat resistant bacterial infections.
Uniqueness
3-Ethyl-5-(iodomethyl)-5-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its iodomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
2-(2-Tert-butylphenoxy)-n-(naphthalen-1-yl)pyridin-3-amine, with a CAS number of 917900-55-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its molecular characteristics, biological effects, and relevant research findings, including case studies and data tables.
Molecular Characteristics
The molecular formula of this compound is C25H24N2O with a molecular weight of approximately 368.47 g/mol. The compound features a pyridine ring, which is known for its biological significance, particularly in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C25H24N2O |
Molecular Weight | 368.471 g/mol |
LogP | 7.14120 |
PSA (Polar Surface Area) | 34.15000 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a derivative demonstrated an ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's efficacy was evaluated using the MTT assay, showing IC50 values in the low micromolar range.
Antimicrobial Effects
Research has also highlighted the antimicrobial activity of related compounds against various pathogens. For instance, studies have shown that certain derivatives possess activity against Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of similar phenoxy-pyridine derivatives, revealing significant inhibition of bacterial growth in vitro. The study used disk diffusion methods to establish minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli .
In Vitro Studies
In vitro assays have demonstrated that the compound affects cellular signaling pathways associated with cancer progression. For example, it was shown to downregulate the expression of oncogenes while upregulating tumor suppressor genes in treated cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the naphthalene and pyridine moieties can enhance biological activity. Substituents such as alkyl groups or halogens significantly influence potency and selectivity toward target cells.
Properties
CAS No. |
917900-54-0 |
---|---|
Molecular Formula |
C25H24N2O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(2-tert-butylphenoxy)-N-naphthalen-1-ylpyridin-3-amine |
InChI |
InChI=1S/C25H24N2O/c1-25(2,3)20-13-6-7-16-23(20)28-24-22(15-9-17-26-24)27-21-14-8-11-18-10-4-5-12-19(18)21/h4-17,27H,1-3H3 |
InChI Key |
VEQYPWKTAFDKPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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